An In-depth Technical Guide to 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
An In-depth Technical Guide to 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Introduction: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is a polyhalogenated aromatic sulfonyl chloride. Its significance in modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science, stems from its dual functionality. The highly reactive sulfonyl chloride group serves as a versatile handle for introducing the arylsulfonyl moiety, while the halogenated benzene ring provides a scaffold ripe for further functionalization through cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and handling, tailored for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices and provide validated protocols to empower its effective use in the laboratory.
Part 1: Core Chemical and Physical Properties
The unique substitution pattern of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride dictates its physical properties and chemical reactivity. The presence of three electron-withdrawing halogen atoms and the sulfonyl chloride group renders the aromatic ring electron-deficient, influencing its reaction pathways.
Chemical Identity and Structure
The structural arrangement of the substituents is key to its utility as a chemical building block.
Caption: 2D Structure of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride.
Physicochemical Data Summary
Quantitative data for this compound is summarized below. It is noteworthy that while many properties can be computationally predicted, experimentally verified data, where available, is prioritized.
| Property | Value | Source(s) |
| CAS Number | 1043919-81-8 | [1] |
| Molecular Formula | C₆H₂BrCl₃O₂S | [1][2] |
| Molecular Weight | 324.41 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid. | |
| Melting Point | No data available. Analogous compounds suggest it is a solid at RT. | |
| Boiling Point | No data available. | [1] |
| SMILES | O=S(C1=CC(Br)=C(Cl)C=C1Cl)(Cl)=O | [1] |
| InChIKey | VMMZBCRKHJULAH-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 3.9 | [2] |
Expected Spectroscopic Signature
While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.
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¹H NMR: The spectrum will be simple, showing two signals in the aromatic region (approx. 7.5-8.5 ppm). Each signal will be a singlet, corresponding to the two non-equivalent aromatic protons at positions C3 and C6. The exact chemical shifts will be influenced by the deshielding effects of the adjacent halogen and sulfonyl chloride groups.
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¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. Carbons bonded to the halogens or the sulfonyl group (C1, C2, C4, C5) will appear significantly downfield.
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Infrared (IR) Spectroscopy: The most characteristic feature will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.[3] Additional bands will correspond to C-Cl, C-Br, and aromatic C-H and C=C stretching.
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Mass Spectrometry (MS): The mass spectrum will show a complex and characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This pattern is a definitive tool for confirming the elemental composition.
Part 2: Synthesis and Purification
The preparation of aryl sulfonyl chlorides can be approached through several reliable methods. The choice of method often depends on the availability and cost of the starting materials. For 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride, the most direct route is the electrophilic chlorosulfonation of the corresponding arene.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Chlorosulfonation of 1-Bromo-2,4-dichlorobenzene
This protocol is adapted from established procedures for the synthesis of related aryl sulfonyl chlorides.[4] The core of this method is the electrophilic aromatic substitution where chlorosulfonic acid acts as the source of the chlorosulfonyl group.
Causality: 1-Bromo-2,4-dichlorobenzene is chosen as the substrate because it is commercially available and the existing substituents direct the incoming electrophile. The reaction is performed at a controlled temperature to prevent side reactions and decomposition. Quenching the reaction mixture on ice serves two purposes: it safely destroys the excess, highly reactive chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product.
Step-by-Step Methodology:
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Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct). Ensure the apparatus is completely dry.
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Reagent Charging: In the flask, place 1-bromo-2,4-dichlorobenzene (1.0 equiv). Cool the flask to 0-5 °C using an ice bath.
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Reaction: Slowly add chlorosulfonic acid (approx. 4-5 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition of a large excess of chlorosulfonic acid ensures the reaction goes to completion.
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Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by carefully taking an aliquot, quenching it, and extracting it into an organic solvent.
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Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
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Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
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Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes any residual acid.
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Drying: Dry the crude product under vacuum.
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Purification: The crude sulfonyl chloride can be purified by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield the final product.
Part 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride functional group. It is an excellent electrophile, readily reacting with a wide range of nucleophiles.
Caption: Key reactions of the title sulfonyl chloride.
Nucleophilic Substitution: Synthesis of Sulfonamides
The reaction with primary or secondary amines to form sulfonamides is arguably the most important application of this compound, as the sulfonamide functional group is a prevalent feature in many pharmaceutical agents.[5][6][7]
Causality: The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Experimental Protocol: General Procedure for Sulfonamide Formation
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Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF).
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Addition: Cool the solution to 0 °C. Add a solution of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride (1.05 equiv) in the same solvent dropwise. The slight excess of the sulfonyl chloride ensures full conversion of the valuable amine.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by water and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude sulfonamide can be purified by flash column chromatography or recrystallization.
Other Reactions
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Sulfonate Ester Formation: In a similar fashion, reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These esters are stable and can serve as effective leaving groups in subsequent nucleophilic substitution reactions.
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Hydrolysis: Sulfonyl chlorides are sensitive to moisture and will slowly hydrolyze in the presence of water to form the corresponding sulfonic acid, releasing HCl. This necessitates that all reactions are carried out under anhydrous conditions.
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Cross-Coupling: The bromine atom on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This provides a powerful strategy for building molecular complexity after the sulfonamide or sulfonate ester has been formed.
Part 4: Safety, Handling, and Storage
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is a corrosive and reactive chemical that requires careful handling to ensure laboratory safety.
Hazard Summary
The primary hazards are associated with its corrosive nature and its reaction with water.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin/Eye Damage | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Corrosive | (Corrosion) |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors and to contain any HCl gas released upon accidental contact with moisture.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles and a face shield.
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Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
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Skin Protection: Wear a lab coat, long pants, and closed-toe shoes.
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Storage
Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and alcohols. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.
References
- Process for the preparation of substituted benzene sulfonyl chlorides.
- Preparation method of substituted benzene sulfonyl chloride.
-
The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant... ResearchGate. [Link]
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Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC - NIH. [Link]
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Synthesis of sulfonyl chloride substrate precursors. [Link]
-
5-bromo-2,4-dichlorobenzene-1-sulfonyl chloride (C6H2BrCl3O2S). PubChemLite. [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
-
Chem 117 Reference Spectra Spring 2011. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. [Link]
- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947. PubChem. [Link]
-
2-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | CID 50998641. PubChem. [Link]
- Process for the preparation of 1-bromo-3,5-dichlorobenzene.
-
Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766. PubChem. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
Sources
- 1. 1043919-81-8|5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
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- 5. researchgate.net [researchgate.net]
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